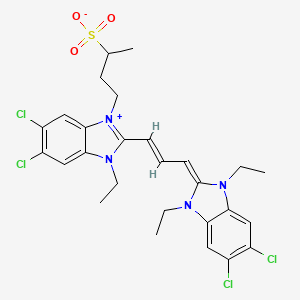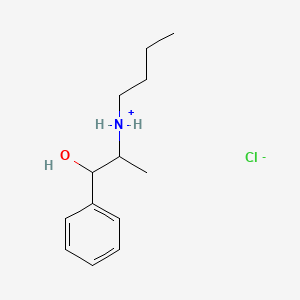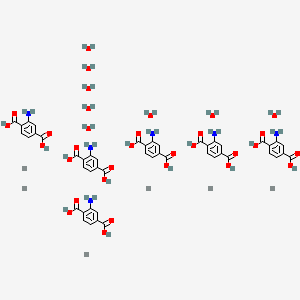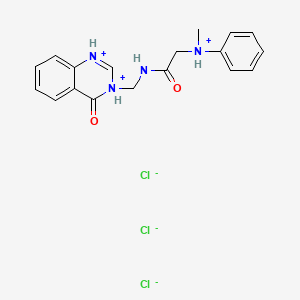
Benzoic acid, 4-nitro-, octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-nitro-, octyl ester, also known as octyl 4-nitrobenzoate, is an organic compound with the molecular formula C15H21NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an octyl group, and a nitro group is attached to the benzene ring at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-nitro-, octyl ester typically involves the esterification of 4-nitrobenzoic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Nitrobenzoic acid+OctanolH2SO4Benzoic acid, 4-nitro-, octyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-nitro-, octyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-nitrobenzoic acid and octanol in the presence of a strong acid or base.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Nitrobenzoic acid and octanol.
Reduction: 4-Aminobenzoic acid, octyl ester.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 4-nitro-, octyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-nitro-, octyl ester is primarily related to its ability to interact with biological membranes due to its lipophilic nature. It can penetrate lipid bilayers and affect membrane fluidity and permeability. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, octyl ester: Lacks the nitro group, making it less reactive in redox reactions.
Benzoic acid, 4-amino-, octyl ester: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
Uniqueness
Benzoic acid, 4-nitro-, octyl ester is unique due to the presence of both the octyl ester and nitro functionalities. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and the ability to participate in redox reactions, making it valuable in various applications .
Propriétés
Numéro CAS |
6500-50-1 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
octyl 4-nitrobenzoate |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-12-20-15(17)13-8-10-14(11-9-13)16(18)19/h8-11H,2-7,12H2,1H3 |
Clé InChI |
WHZYPQVZYYTVFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)

![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)










